molecular formula C10H10F3NO2 B13055467 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone

Cat. No.: B13055467
M. Wt: 233.19 g/mol
InChI Key: GZSQLCFUGASEOD-UHFFFAOYSA-N
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Description

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of an amino group and a trifluoromethoxyphenyl group attached to an acetone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone typically involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with suitable amines or amino acids. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are crucial for drug development.

Antiparasitic Activity

A study evaluated the antiparasitic activity of several derivatives of this compound against protozoan parasites such as Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. The results indicated that modifications to the phenyl ring significantly influenced the compound's efficacy. For instance, certain derivatives exhibited IC50 values (the concentration needed to inhibit 50% of parasite growth) in the low micromolar range, demonstrating promising activity against these pathogens .

Table 1: Antiparasitic Activity of this compound Derivatives

CompoundT. b. rhodesiense IC50 (µg/mL)T. cruzi IC50 (µg/mL)L. donovani IC50 (µg/mL)P. falciparum IC50 (µg/mL)
1a814.87.45.6
1b>100<0.46381.4
1c652.09.314

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicated that the presence of the trifluoromethoxy group was crucial for enhancing biological activity while minimizing toxicity to mammalian cells. For example, compounds with alkyl substituents demonstrated improved selectivity indices, meaning they were more effective against parasites than against host cells .

Analgesic Properties

Research has also highlighted the analgesic properties of compounds similar to this compound, particularly in resolving inflammation and neuropathic pain without the addictive potential associated with opioids. This is attributed to their ability to inhibit soluble epoxide hydrolase, a target for pain management therapies .

Cosmetic Applications

The compound's unique chemical properties may also find applications in cosmetic formulations, particularly as a stabilizing agent or active ingredient in topical products aimed at enhancing skin hydration and barrier function .

Case Studies

Case Study: Antiparasitic Efficacy

In a study involving various derivatives of this compound, researchers found that certain modifications led to significant improvements in efficacy against Leishmania donovani and Plasmodium falciparum. The best-performing derivative exhibited an IC50 value comparable to established treatments like miltefosine, indicating its potential as a new therapeutic agent for treating parasitic infections .

Case Study: Analgesic Development

Another case study focused on developing an orally active analgesic based on similar structural motifs as this compound. The compound demonstrated promising results in preclinical models for pain relief without significant side effects typical of opioid medications .

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone
  • 1-Amino-1-[4-(methoxy)phenyl]acetone
  • 1-Amino-1-[4-(fluoro)phenyl]acetone

Uniqueness

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.

Biological Activity

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10F3NO2
  • CAS Number :
  • Key Functional Groups : Amino group, trifluoromethoxy group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic processes.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, which could indicate potential applications in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. In vitro assays showed significant inhibition of bacterial growth against various strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. It has been evaluated for its effects on cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation.

Research Findings

A review of the literature reveals several key findings related to the biological activity of this compound:

StudyFindings
Demonstrated efficacy in reducing inflammation and pain in animal models.
Showed modulation of neurotransmitter receptors with implications for cognitive disorders.
Highlighted potential anticancer effects through apoptosis induction in tumor cells.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Pain Management : A study evaluated the compound's analgesic properties in rodent models, demonstrating significant pain relief without the addictive potential associated with opioids.
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9H,14H2,1H3

InChI Key

GZSQLCFUGASEOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

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